
1-Formyl-2,2-bis(2-chloroethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Formyl-2,2-bis(2-chloroethyl)hydrazine is an organic compound with the molecular formula C5H10Cl2N2O It is a derivative of hydrazine, characterized by the presence of two chloroethyl groups and a formyl group attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Formyl-2,2-bis(2-chloroethyl)hydrazine can be synthesized through the reaction of hydrazine with 2-chloroethyl formate. The reaction typically occurs under controlled conditions, with the hydrazine acting as a nucleophile, attacking the carbonyl carbon of the formate ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Formyl-2,2-bis(2-chloroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloroethyl groups.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Formyl-2,2-bis(2-chloroethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Formyl-2,2-bis(2-chloroethyl)hydrazine involves its interaction with nucleophilic sites in target molecules. The chloroethyl groups can form covalent bonds with nucleophiles, leading to the modification of the target molecules. This interaction can disrupt normal biological functions, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with a formyl group.
Sulfur Mustard: A compound with similar chloroethyl groups but containing sulfur instead of nitrogen.
Eigenschaften
CAS-Nummer |
98069-43-3 |
|---|---|
Molekularformel |
C5H10Cl2N2O |
Molekulargewicht |
185.05 g/mol |
IUPAC-Name |
N-[bis(2-chloroethyl)amino]formamide |
InChI |
InChI=1S/C5H10Cl2N2O/c6-1-3-9(4-2-7)8-5-10/h5H,1-4H2,(H,8,10) |
InChI-Schlüssel |
NCXZBDPRTIVOCT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


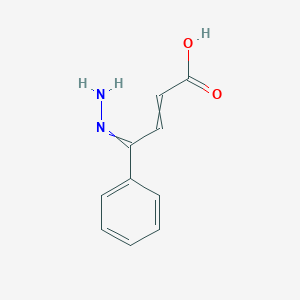
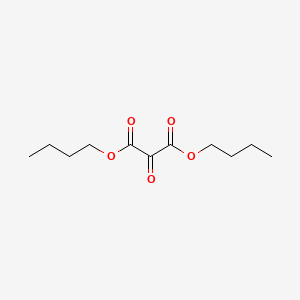

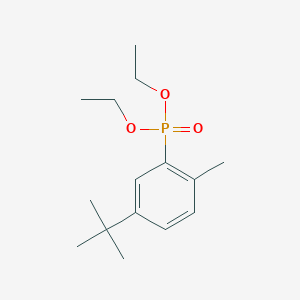
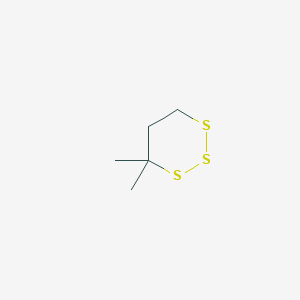
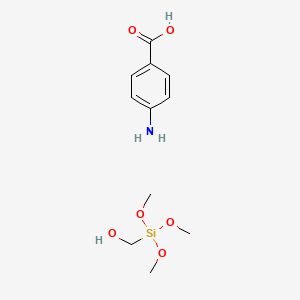
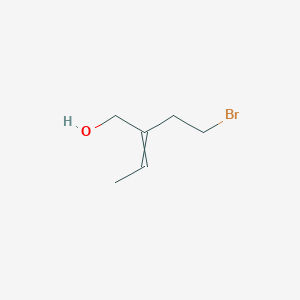
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)

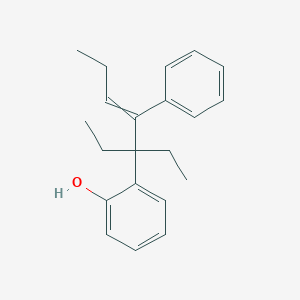
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
